β-Adrenoceptor Binding Affinity: Flerobuterol vs. Salbutamol and Isoproterenol
In a head-to-head radioligand displacement study using [3H]CGP 12177 in rat cerebral cortex membranes, dl-flerobuterol exhibited an inhibition constant (Ki) of 926 nM, demonstrating approximately 5-fold greater affinity than salbutamol (Ki = 4600 nM) but approximately 7-fold lower affinity than isoproterenol (Ki = 140 nM) [1]. The affinity of flerobuterol was highly stereospecific, with the active l-enantiomer (Ki = 483 nM) showing 70-fold greater potency than the d-enantiomer (Ki = 34 μM) [2]. This places flerobuterol in a distinct intermediate affinity range among β-adrenoceptor agonists with central nervous system activity.
| Evidence Dimension | Receptor binding affinity (Ki) for central β-adrenoceptors |
|---|---|
| Target Compound Data | dl-flerobuterol: Ki = 926 nM; l-flerobuterol: Ki = 483 nM; d-flerobuterol: Ki = 34 μM |
| Comparator Or Baseline | Salbutamol: Ki = 4600 nM; Isoproterenol: Ki = 140 nM |
| Quantified Difference | Flerobuterol shows ~5× higher affinity than salbutamol; ~7× lower affinity than isoproterenol; 70× enantiomeric difference |
| Conditions | [3H]CGP 12177 radioligand displacement assay using rat cerebral cortex membranes |
Why This Matters
This intermediate affinity profile distinguishes flerobuterol from both high-affinity (isoproterenol) and low-affinity (salbutamol) β-agonists, potentially enabling distinct in vivo receptor occupancy kinetics relevant to antidepressant candidate selection.
- [1] Zini R, Morin D, et al. Interactions of flerobuterol, an antidepressant drug candidate, with beta adrenoceptors in the rat brain. J Pharmacol Exp Ther. 1991;259(1):414-422. PMID: 1681091. View Source
- [2] Zini R, Morin D, et al. Interactions of flerobuterol, an antidepressant drug candidate, with beta adrenoceptors in the rat brain. J Pharmacol Exp Ther. 1991;259(1):414-422. PMID: 1681091. View Source
